Ro 31-8220

Content Navigation

CAS Number

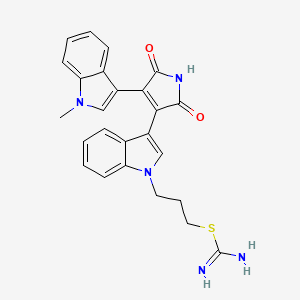

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ro 31-8220 (CAS 125314-64-9) is a highly potent, cell-permeable bisindolylmaleimide derivative widely procured as a pan-protein kinase C (PKC) inhibitor. It demonstrates nanomolar affinity across classical and novel PKC isozymes, with IC50 values ranging from 5 nM (PKCα) to 27 nM (PKCγ) [1]. While structurally related to other bisindolylmaleimides like GF109203X, Ro 31-8220 is distinguished in procurement by its distinct off-target kinase profile and specific subcellular compartment preferences. It is frequently utilized in advanced signal transduction assays, pharmacokinetic modeling, and cellular stress research where standard, purely selective PKC inhibitors fail to capture complex multi-pathway dynamics.

The Risk of Interchangeability: Why Ro 31-8220 Cannot Be Substituted with GF109203X or Staurosporine

Substituting Ro 31-8220 with its closest structural analog, GF109203X (Bisindolylmaleimide I), or the broad-spectrum benchmark staurosporine, fundamentally alters experimental outcomes and invalidates assay reproducibility. While GF109203X is highly selective for PKC, Ro 31-8220 possesses potent, PKC-independent pharmacological activities, including the direct activation of the JNK1 stress pathway and the profound inhibition of downstream MAPK effectors like RSK and MSK1 [1]. Furthermore, unlike staurosporine, Ro 31-8220 exhibits specific interactions with hepatic drug transporters. A buyer assuming all bisindolylmaleimides are interchangeable will introduce severe off-target artifacts into kinase profiling, pharmacokinetic screening, and transcriptional regulation workflows.

Dual-Pathway Interrogation: Potent Off-Target RSK/MSK Inhibition

Ro 31-8220 exhibits a distinct kinase inhibition profile that extends beyond PKC. It potently inhibits MAPKAP-K1b (RSK) with an IC50 of 3 nM, MSK1 at 8 nM, and S6K1 at 15 nM[1]. In contrast, the closely related bisindolylmaleimide GF109203X is highly selective for PKC and lacks this potent RSK/MSK inhibition profile. This makes Ro 31-8220 effectively a dual PKC/RSK inhibitor, offering equivalent or greater potency against RSK (3 nM) than its primary target PKCα (5 nM) [1].

| Evidence Dimension | Off-target kinase inhibition (RSK/MSK1) |

| Target Compound Data | IC50 = 3 nM (RSK), 8 nM (MSK1) |

| Comparator Or Baseline | GF109203X (Lacks potent RSK/MSK inhibition at equivalent nanomolar ranges) |

| Quantified Difference | Ro 31-8220 inhibits RSK (3 nM) with higher potency than its primary target PKCα (5 nM), unlike purely selective BIM analogs. |

| Conditions | In vitro kinase profiling assays |

Buyers conducting complex signal transduction research must select Ro 31-8220 to simultaneously block PKC and downstream MAPK effectors, a workflow impossible with GF109203X.

Subcellular Assay Reproducibility: Membrane vs. Cytosolic PKC Preference

The subcellular localization of PKC dictates its functional state, and inhibitors show distinct compartment preferences. Ro 31-8220 inhibits membrane-derived PKC with a 21.6-fold higher potency than cytosolic PKC [1]. In direct contrast, GF109203X inhibits both fractions identically (IC50 ratio of ~1.0), while the broad-spectrum benchmark staurosporine shows a lower 12.3-fold preference for the membrane fraction [1].

| Evidence Dimension | Subcellular compartment inhibition ratio (Membrane vs. Cytosol) |

| Target Compound Data | 21.6-fold preference for membrane-derived PKC |

| Comparator Or Baseline | GF109203X (1:1 ratio) and Staurosporine (12.3-fold preference) |

| Quantified Difference | >21-fold difference in compartment-specific potency compared to the identical inhibition (1:1) seen with GF109203X. |

| Conditions | MCF-7 breast carcinoma cell fractionation assays |

Procurement of Ro 31-8220 is essential for assays specifically designed to target the active, translocated (membrane-bound) pool of PKC without over-suppressing the cytosolic reserve.

Stress Pathway Assay Compatibility: PKC-Independent JNK1 Activation

Ro 31-8220 possesses a distinct, PKC-independent ability to strongly stimulate the stress-activated protein kinase JNK1 and induce c-Jun expression [1]. When compared head-to-head, the structural analog GF109203X displays none of these properties, remaining entirely inert toward the JNK pathway [1]. Furthermore, down-regulation of PKC by phorbol esters does not diminish Ro 31-8220's capacity to activate JNK1, confirming an isolated pharmacological mechanism [1].

| Evidence Dimension | JNK1 pathway activation |

| Target Compound Data | Strong, PKC-independent stimulation of JNK1 and c-Jun |

| Comparator Or Baseline | GF109203X (Zero activation of JNK1/c-Jun) |

| Quantified Difference | Absolute divergence in mechanism—Ro 31-8220 acts as a JNK1 activator while GF109203X remains inert. |

| Conditions | Mitogen-activated cellular stress models |

For researchers modeling cellular stress or inflammation, Ro 31-8220 is specifically required as a tool compound to activate JNK while simultaneously suppressing PKC.

Pharmacokinetic Workflow Fit: OCT1 Transporter Inhibition

In pharmacokinetic screening, Ro 31-8220 acts as a potent cis-inhibitor of the solute carrier organic cation transporter 1 (OCT1), demonstrating an IC50 of 0.18 µM for tetraethylammonium uptake [1]. This property is highly specific; alternative pan-PKC inhibitors such as staurosporine and chelerythrine completely fail to inhibit OCT1 activity at equivalent concentrations [1]. This indicates that Ro 31-8220's interaction with hepatic transporters is independent of its kinase inhibition profile.

| Evidence Dimension | OCT1 transporter inhibition |

| Target Compound Data | Complete suppression of OCT1 (IC50 = 0.18 µM) |

| Comparator Or Baseline | Staurosporine and chelerythrine (0% inhibition of OCT1) |

| Quantified Difference | Sub-micromolar inhibition of OCT1 by Ro 31-8220 versus a complete lack of transporter interaction by staurosporine. |

| Conditions | OCT1-transfected HEK293 cells and human hepatic HepaRG cells |

Industrial buyers screening for drug-drug interactions in hepatic models must account for Ro 31-8220's specific OCT1 blockade to avoid confounding pharmacokinetic data.

Dual MAPK/RSK and PKC Pathway Interrogation

Because Ro 31-8220 potently inhibits both PKC and downstream effectors like RSK and MSK1 [1], it is the targeted procurement choice for signal transduction assays requiring simultaneous blockade of these parallel networks. Buyers should select this compound over GF109203X when investigating complex cross-talk between lipid signaling and MAPK cascades.

Targeting Membrane-Translocated PKC Pools

Due to its 21.6-fold preference for membrane-bound PKC over the cytosolic fraction, Ro 31-8220 is highly suited for assays designed to measure the active, translocated state of the kinase [2]. This makes it highly differentiated from GF109203X in functional cellular assays where spatial dynamics and membrane recruitment are the primary readouts.

JNK Stress Pathway Activation Models

Ro 31-8220 is specifically positioned for cellular stress research where simultaneous PKC inhibition and JNK1 activation are required [3]. It serves as an essential tool compound in inflammation and apoptosis models, providing a distinct pharmacological mechanism that cannot be replicated by purely selective bisindolylmaleimides.

Hepatic Pharmacokinetic and Transporter Profiling

In ADME/Tox screening workflows, Ro 31-8220 is utilized to evaluate drug-drug interactions involving the OCT1 transporter [4]. Its specific, sub-micromolar cis-inhibition of OCT1 makes it a critical control or competitive inhibitor in hepatic cellular models, a workflow where standard inhibitors like staurosporine are entirely ineffective.

References

- [1] Davies SP, et al. Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochem J. 2000;351(Pt 1):95-105.

- [2] Seynaeve C, et al. Differential inhibition of cytosolic and membrane-derived protein kinase C activity by staurosporine and other kinase inhibitors. FEBS Lett. 1995;362(2):139-142.

- [3] Beltman J, et al. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase. J Biol Chem. 1996;271(43):27018-27024.

- [4] Mayati A, et al. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220. PLoS One. 2015;10(12):e0144667.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Small-molecule drug screening identifies drug Ro 31-8220 that reduces toxic phosphorylated tau in Drosophila melanogaster

Kyu-Ho Shim, Soo-Hwan Kim, Joon Hur, Dong-Hou Kim, Atanas Vladimirov Demirev, Seung-Yong YoonPMID: 31233882 DOI: 10.1016/j.nbd.2019.104519

Abstract

The intraneuronal aggregates of hyperphosphorylated and misfolded tau (neurofibrillary tangles, NFTs) cause a stereotypical spatiotemporal Alzheimer's disease (AD) progression that correlates with the severity of the associated cognitive decline. Kinase activity contributes to the balance between neuron survival and cell death. Hyperactivation of kinases including the conventional protein kinase C (PKC) is a defective molecular event accompanying associative memory loss, tau phosphorylation, and progression of AD or related neurodegenerative diseases. Here, we investigated the ability of small therapeutic compounds (a custom library) to improve tau-induced rough-eye phenotype in a Drosophila melanogaster model of frontotemporal dementia. We also assessed the tau phosphorylation in vivo and selected hit compounds. Among the potential hits, we investigated Ro 31-8220, described earlier as a potent PKCα inhibitor. Ro 31-8220 robustly improved the rough-eye phenotype, reduced phosphorylated tau species in vitro and in vivo, reversed tau-induced memory impairment, and improved the fly motor functions. In a human neuroblastoma cell line, Ro 31-8220 reduced the PKC activity and the tau phosphorylation pattern, but we also have to acknowledge the compound's wide range of biological activity. Nevertheless, Ro 31-8220 is a novel therapeutic mitigator of tau-induced neurotoxocity.[Involvement of interaction between TRPC1 and Orai1 in calcium sensing receptor-mediated calcium influx and nitric oxide generation in human umbilical vein endothelial cells]

La-Mei Wang, Na Tang, Hua Zhong, Li-Juan Pang, Chun-Jun Zhang, Fang HePMID: 29926068 DOI:

Abstract

The present study was to investigate the role of the interaction between canonical transient receptor potential channel 1 (TRPC1) and calcium release-activated calcium modulator 1 (Orai1) in extracellular Ca-sensing receptor (CaR)-induced extracellular Ca

influx and nitric oxide (NO) production. Human umbilical vein endothelial cells (HUVECs) were incubated with CaR agonist Spermine [activating store-operated calcium channels (SOC) and receptor-operated calcium channels (ROC)] alone or in combination with the following reagents: CaR negative allosteric modulator Calhex231 plus ROC analogue TPA (activating ROC and blocking SOC), Ro31-8220 (PKC inhibitor that activates SOC and blocks ROC) or Go6967 (PKCs and PKCµ inhibitor that activates SOC and blocks ROC). The protein expressions and co-localization of TRPC1 and Orai1 were determined using immunofluorescent staining. The interaction between TRPC1 and Orai1 was examined by co-immunoprecipitation. We silenced the expressions of their genes in the HUVECs by transfection of constructed TRPC1 and Orai1 shRNA plasmids. Intracellular Ca

concentration ([Ca

]

) was detected using Ca

indicator Fura-2/AM, and NO production was determined by DAF-FM staining. The results showed that TRPC1 and Orai1 protein expressions were co-located on the cell membrane of the HUVECs. Compared with Spermine+Ca

group, Calhex231+ TPA+Spermine+Ca

, Ro31-8220+Spermine+Ca

and Go6976+Spermine+Ca

groups exhibited down-regulated protein expressions of TRPC1 and Orai1 in cytoplasm and decreased co-localization on the cell membrane. Co-immunoprecipitation results showed that the interaction between TRPC1 and Orai1 was reduced by Calhex231 plus TPA, Ro31-8220 or Go6976 addition in the Spermine-stimulated HUVECs. Double knockdown of Trpc1 and Orai1 genes significantly decreased [Ca

]

level and NO production in all of the Spermine+Ca

, Calhex231+TPA+Spermine+Ca

, Ro31-8220+Spermine+Ca

and Go6976+Spermine+Ca

groups. These results suggest that TRPC1/Orai1 may form a complex that mediates Ca

influx and No production via SOC and ROC activation.

[Interaction between TRPC1 and STIM1 in calcium sensing receptor mediated calcium influx and nitric oxide production in human umbilical vein endothelial cells]

L M Wang, H Zhong, N Tang, L J Pang, C J Zhang, F HePMID: 29166726 DOI: 10.3760/cma.j.issn.0253-3758.2017.11.015

Abstract

To investigate the interaction of Ca(2+) protein TRPC1 and STIM1 in extracellular Ca(2+) -sensing receptor (CaR)-induced extracellular Ca(2+) influx and the production of nitric oxide (NO).Human umbilical vein endothelial cells (HUVECs) were cultured and incubated with CaR agonist spermine (activating store-operates cation channels (SOC) and receptor-operated channels (ROC)), CaR negative allosteric modulator Calhex231 (blocking SOC, activating ROC) and ROC analogue TPA (activating ROC, blocking SOC), protein kinase C (PKC) inhibitor Ro31-8220, PKCs and PKCμ inhibitor Go6967(activate SOC, blocking ROC), respectively. The interaction of TRPC1 and STIM1 was determined using the immunofluorescence methods. The interaction between TRPC1 and STIM1 were examined by Co-immuno precipitation. The HUVECs were divided into: TRPC1 and STIM1 short hairpin RNA group (shTRPC1+ shSTIM1 group), vehicle-TRPC1+ vehicle-STIM1 group and control group. The cells were incubated with four different treatments under the action of above mentioned interventions, intracellular Ca(2+) concentration ([Ca(2+) ](i)) was detected using the fluorescence Ca(2+) indicator Fura-2/AM, the production of NO was determined by DAF-FM.

(1) The expression of TRPC1 and STIM1 proteins levels in HUVECs: Under the confocal microscope, TRPC1 and STIM1 protein expression showed masculine gender, both located in cytoplasm in the normal control group. Post incubation with Calhex231+ TPA, Ro31-8220 and Go6967, TRPC1 and STIM1 positioned in cytoplasm was significantly reduced, and the combined TRPC1 and STIM1 was also significantly reduced. (2) The interaction of TRPC1 and STIM1 in HUVECs: The relative ratios of Calhex231+ TPA+ Spermine+ Ca(2+) group, Ro31-8220+ Spermine+ Ca(2+) group and Go6976+ Spermine+ Ca(2+) group STIM1/TRPC1 and TRPC1/STIM1 were as follows: (25.98±2.17)% and (44.10±4.01)%, (20.85±1.01)% and (46.31±3.47)%, (23.88±2.05)% and (39.65±2.91)%, which were significantly lower than those in the control group (100.00±4.66)% and (100.00±6.40)% and in the Spermine+ Ca(2+) group (106.04±2.45)% and (107.78±2.66)% (all

<0.05). (3) The influence of joint TRPC1 and STIM1 transfection to four different drugs treated HUVECs on [Ca(2+) ](i) and NO generation: The changes of two excitation fluorescence intensity ratio and NO net fluorescence intensity values were consistent, [Ca(2+) ](i) and NO net fluorescence intensity values were significantly lower in the experimental group than the control group and the vehicle group (all

<0.05), while which were similar between the vehicle group and control group (all

>0.05).

Our results indicate that TRPC1 and STIM1 jointly regulate CaR-mediated Ca(2+) influx and nitric oxide generation in HUVECs in the form of binary complex.

In Vitro Cell Death Discrimination and Screening Method by Simple and Cost-Effective Viability Analysis

Katharina Helm, Marlena Beyreis, Christian Mayr, Markus Ritter, Martin Jakab, Tobias Kiesslich, Kristjan PlaetzerPMID: 28291963 DOI: 10.1159/000460910

Abstract

For in vitro cytotoxicity testing, discrimination of apoptosis and necrosis represents valuable information. Viability analysis performed at two different time points post treatment could serve such a purpose because the dynamics of metabolic activity of apoptotic and necrotic cells is different, i.e. a more rapid decline of cellular metabolism during necrosis whereas cellular metabolism is maintained during the entire execution phase of apoptosis. This study describes a straightforward approach to distinguish apoptosis and necrosis.A431 human epidermoid carcinoma cells were treated with different concentrations/doses of actinomycin D (Act-D), 4,5,6,7-tetrabromo-2-azabenzimidazole (TBB), Ro 31-8220, H2O2 and photodynamic treatment (PDT). The resazurin viability signal was recorded at 2 and 24 hrs post treatment. Apoptosis and necrosis were verified by measuring caspase 3/7 and membrane integrity.

Calculation of the difference curve between the 2 and 24 hrs resazurin signals yields the following information: a positive difference signal indicates apoptosis (i.e. high metabolic activity at early time points and low signal at 24 hrs post treatment) while an early reduction of the viability signal indicates necrosis. For all treatments, this dose-dependent sequence of cellular responses could be confirmed by independent assays.

Simple and cost-effective viability analysis provides reliable information about the dose ranges of a cytotoxic agent where apoptosis or necrosis occurs. This may serve as a starting point for further in-depth characterisation of cytotoxic treatments.

JNK suppresses melanogenesis by interfering with CREB-regulated transcription coactivator 3-dependent MITF expression

Ji-Hye Kim, A-Reum Hong, Yo-Han Kim, Hanju Yoo, Sang-Wook Kang, Sung Eun Chang, Youngsup SongPMID: 32226536 DOI: 10.7150/thno.41502

Abstract

Melanogenesis is a critical self-defense mechanism against ultraviolet radiation (UVR)-induced skin damage and carcinogenesis; however, dysregulation of melanin production and distribution causes skin-disfiguring pigmentary disorders. Melanogenesis is initiated by UVR-induced cAMP generation and ensuing activation of transcription factor CREB, which induces expression of the master melanogenic regulator MITF. Recent studies have demonstrated that recruitment of CRTCs to the CREB transcription complex is also required for UVR-stimulated melanogenesis. Therefore, modulation of cAMP-CRTC/CREB-MITF signaling may be a useful therapeutic strategy for UVR-associated skin pigmentary disorders.: We identified the small-molecule Ro31-8220 from CREB/CRTC activity screening and examined its melanogenic activity in cultured mouse and human melanocytes as well as in human skin. Molecular mechanisms were deciphered by immunoblotting, RT-PCR, promoter assays, tyrosinase activity assays, immunofluorescent examination of CRTC3 subcellular localization, and shRNA-based knockdown.

: Ro31-8220 suppressed basal and cAMP-stimulated melanin production in melanocytes and human melanocyte co-culture as well as UVR-stimulated melanin accumulation in human skin through downregulation of MITF and tyrosinase expression. Mechanistically, down regulation of MITF expression by Ro31-8220 was due to inhibition of transcriptional activity of CREB, which was resulted from phosphorylation-dependent blockade of nuclear translocation of CRTC3 via JNK activation. The selective JNK activator anisomycin also inhibited melanin production through phosphoinhibition of CRTC3, while JNK inhibition enhanced melanogenesis by stimulating CRTC3 dephosphorylation and nuclear migration.

: Melanogenesis can be enhanced or suppressed via pharmacological modulation of a previously unidentified JNK-CRTC/CREB-MITF signaling axis. As Ro31-8220 potently inhibits UVR-stimulated melanin accumulation in human skin, suggesting that small-molecule JNK-CRTC signaling modulators may provide therapeutic benefit for pigmentation disorders.

Effects of erythropoietin and methylprednisolone on AQP4 expression in astrocytes

Changchao Wang, Youjia Xu, Yadong Huang, Yan HuangPMID: 28849166 DOI: 10.3892/mmr.2017.7330

Abstract

Methylprednisolone sodium succinate (MPSS) has been suggested as a treatment for spinal cord injury (SCI), but its use has been limited due to its adverse effects. Erythropoietin (EPO) has been suggested as a promising candidate for limiting SCI in mammals. The aim of the present study was to investigate the effects of EPO in combination with MPSS on astrocytes following ischemic injury in vitro. Astrocytes were isolated from the cerebral cortex of postnatal day 3 Sprague‑Dawley rats and cultured in vitro. Astrocyte ischemic injury was induced by oxygen and glucose deprivation for 4 h, and reperfusion was simulated by subsequent culture under normoxic conditions. The effects of EPO and MPSS on the expression of aquaporin‑4 (AQP4) were investigated. Ischemic astrocytes were treated with EPO (10 U/ml), MPSS (10 µg/ml), or EPO (10 U/ml) in combination with MPSS (10 µg/ml) during reperfusion. The cell viability of astrocytes was assessed using an MTT assay. The mRNA and protein expression levels of AQP4 were determined using reverse transcription‑quantitative polymerase chain reaction and western blot analysis, respectively. The role of the protein kinase C (PKC) signaling pathway in the molecular mechanisms underlying the effects of EPO and MPSS was also investigated. The present results demonstrated that following treatment with EPO and MPSS, the mRNA expression levels of AQP4 were upregulated and cell viability was enhanced. EPO and MPSS effectively inhibited the oxygen and glucose deprivation‑mediated downregulation of AQP4 following reperfusion. In addition, the combined treatment with EPO and MPSS exhibited higher AQP4 expression levels and cell viability compared with each treatment alone. Finally, the effects of EPO and MPSS on AQP4 expression were partially reversed by pretreatment with the PKC inhibitor Ro 31‑8220. The present study indicated that EPO and MPSS had a synergistic effect on AQP4 expression following reperfusion, and suggest that they may be combined in the treatment of SCI.Extracellular-signal regulated kinase 8 of Trypanosoma brucei uniquely phosphorylates its proliferating cell nuclear antigen homolog and reveals exploitable properties

Ana L Valenciano, Giselle M Knudsen, Zachary B MackeyPMID: 27589575 DOI: 10.1080/15384101.2016.1222340

Abstract

The Trypanosoma brucei subspecies T. brucei gambiense and T. brucei rhodesiense are vector-borne pathogens that cause sleeping sickness also known as Human African Trypanosomiasis (HAT), which is fatal if left untreated. The drugs that treat HAT are ineffective and cause toxic side effects. One strategy for identifying safer and more effective HAT drugs is to therapeutically exploit essential gene targets in T. brucei. Genes that make up a basic mitogen-activated protein kinase (MAPK) network are present in T. brucei. Tb927.10.5140 encodes an essential MAPK that is homologous to the human extracellular-signal regulated kinase 8 (HsERK8) which forms a tight complex with the replication factor proliferating cell nuclear antigen (PCNA) to stabilize intracellular PCNA levels. Here we demonstrate that (TbPCNA) is uniquely phos-phorylated on serine (S) and threonine (T) residues in T. brucei and that TbERK8 phosphorylates TbPCNA at each of these residues. The ability of an ERK8 homolog to phosphorylate a PCNA homolog is a novel biochemical property that is first demonstrated here in T. brucei and may be unique to this pathogen. We demonstrate that the potent HsERK8 inhibitor Ro318220, has an IC50 for TbERK8 that is several hundred times higher than its reported IC50 for HsERK8. This indicated that the active sites of TbERK8 and HsERK8 can be selectively inhibited, which provides a rational basis for discovering inhibitors that specifically target this essential parasite MAPK to kill the parasite.Heterologous, PKC-Mediated Desensitization of Human Histamine H3 Receptors Expressed in CHO-K1 Cells

Wilber Montejo-López, Nayeli Rivera-Ramírez, Juan Escamilla-Sánchez, Ubaldo García-Hernández, José-Antonio Arias-MontañoPMID: 27350581 DOI: 10.1007/s11064-016-1954-5

Abstract

Desensitization is a major mechanism to regulate the functional response of G protein-coupled receptors. In this work we studied whether the human histamine H3 receptor of 445 amino acids (hH3R445) experiences heterologous desensitization mediated by PKC activation. Bioinformatic analysis indicated the presence of Serine and Threonine residues susceptible of PKC-mediated phosphorylation on the third intracellular loop and the carboxyl terminus of the hH3R445. In CHO-K1 cells stably transfected with the hH3R445 direct PKC activation by phorbol 12-myristate 13-acetate (TPA, 200 nM) abolished H3R-mediated inhibition of forskolin-stimulated cAMP accumulation. Activation of endogenous purinergic receptors by ATP (adenosine 5'-triphosphate, 10 μM) increased the free calcium intracellular concentration ([Ca(2+)]i) confirming their coupling to phospholipase C stimulation. Incubation with ATP also abolished H3R-mediated inhibition of forskolin-induced cAMP accumulation, and this effect was prevented by the PKC inhibitors Ro-31-8220 and Gö-6976. Pre-incubation with TPA or ATP reduced H3R-mediated stimulation of [(35)S]-GTPγS binding to membranes from CHO-K1-hH3R445 cells by 39.7 and 54.2 %, respectively, with no change in the agonist potency, and the effect was prevented by either Ro-31-8220 or Gö-6976. Exposure to ATP or TPA also resulted in the loss of cell surface H3Rs (-30.4 and -45.1 %) as evaluated by [(3)H]-NMHA binding to intact cells. These results indicate that the hH3R445 undergoes heterologous desensitization upon activation of receptors coupled to PKC stimulation.Curcumin protects against methylmercury-induced cytotoxicity in primary rat astrocytes by activating the Nrf2/ARE pathway independently of PKCδ

Bobo Yang, Changsheng Yin, Yun Zhou, Qiang Wang, Yuanyue Jiang, Yu Bai, Hai Qian, Guangwei Xing, Suhua Wang, Fang Li, Yun Feng, Yubin Zhang, Jiyang Cai, Michael Aschner, Rongzhu LuPMID: 31330227 DOI: 10.1016/j.tox.2019.152248

Abstract

Methylmercury (MeHg) is a ubiquitous environmental toxicant that leads to long-lasting neurological deficits in animals and humans. Curcumin, a polyphenol obtained from the rhizome of turmeric, has well-known antioxidant functions. Here, we evaluated curcumin's efficacy in mitigating MeHg-induced cytotoxicity and further investigated the underlying mechanism of this neuroprotection in primary rat astrocytes. Pretreatment with curcumin (2, 5, 10 and 20 μM for 3, 6, 12 or 24 h) protected against MeHg-induced (5 μM for 6 h) cell death in a time and dose-dependent manner. Curcumin (2, 5, 10 or 20 μM) pretreatment for 12 h significantly ameliorated the MeHg-induced astrocyte injury and oxidative stress, as evidenced by morphological alterations, lactate dehydrogenase (LDH) release, reactive oxygen species (ROS) generation, and glutathione (GSH) and catalase (CAT) levels. Moreover, curcumin pretreatment increased Nrf2 nuclear translocation and downstream enzyme expression, heme oxygenase-1 (HO-1) and NADPH quinone reductase-1 (NQO1). Knockdown of Nrf2 with siRNA attenuated the protective effect of curcumin against MeHg-induced cell death. However, both the pan-protein kinase C (PKC) inhibitor, Ro 31-8220, and the selective PKCδ inhibitor, rottlerin, failed to suppress the curcumin-activated Nrf2/Antioxidant Response Element(ARE) pathway and attenuate the protection exerted by curcumin. Taken together, these findings confirm that curcumin protects against MeHg-induced neurotoxicity by activating the Nrf2/ARE pathway and this protection is independent of PKCδ activation. More studies are needed to understand the mechanisms of curcumin cytoprotection.Explore Compound Types